molecular formula C19H12BrClN2O3S B5973413 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

Cat. No. B5973413
M. Wt: 463.7 g/mol
InChI Key: VBKLFMAEYYNZQQ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide involves the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. By inhibiting HDACs, this compound can regulate gene expression and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect its efficacy. Additionally, this compound can exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide. One potential direction is the development of more stable analogs of this compound that exhibit improved efficacy and specificity. Another potential direction is the study of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its potential off-target effects.

Synthesis Methods

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then reacted with benzenesulfonyl chloride to obtain the final compound.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2O3S/c20-12-6-8-16(21)15(10-12)19-22-17-11-13(7-9-18(17)26-19)23-27(24,25)14-4-2-1-3-5-14/h1-11,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLFMAEYYNZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide

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